This compound falls under the category of benzoates, specifically as a methyl ester derivative of 4-hydroxy-3-(trifluoromethyl)benzoic acid. It is often utilized in various chemical syntheses and biological evaluations due to its unique structural features that enhance its reactivity and biological activity .
The synthesis of methyl 4-hydroxy-3-(trifluoromethyl)benzoate can be accomplished through several methods, primarily involving the methylation of 4-hydroxy-3-(trifluoromethyl)benzoic acid. One common approach includes:
Methyl 4-hydroxy-3-(trifluoromethyl)benzoate can participate in various chemical reactions:
The mechanism of action for methyl 4-hydroxy-3-(trifluoromethyl)benzoate primarily revolves around its interactions at the molecular level:
Methyl 4-hydroxy-3-(trifluoromethyl)benzoate possesses several notable physical and chemical properties:
Methyl 4-hydroxy-3-(trifluoromethyl)benzoate finds applications across various fields:
Methyl 4-hydroxy-3-(trifluoromethyl)benzoate is a fluorinated aromatic ester with systematic nomenclature defining its precise atomic connectivity. Its IUPAC name is methyl 4-hydroxy-3-(trifluoromethyl)benzoate, and it bears the CAS Registry Number 115933-50-1, providing a unique identifier for chemical databases and commercial transactions . The molecular formula is C₉H₇F₃O₃, yielding a molecular weight of 220.15 g/mol . Alternative designations include methyl 3-(trifluoromethyl)-4-hydroxybenzoate, reflecting synonymous naming conventions in chemical literature. The compound’s canonical SMILES representation (COC(=O)C1=CC(=C(C=C1)O)C(F)(F)F) encodes its structural topology, specifying the positions of the ester, hydroxyl, and trifluoromethyl groups relative to the benzene ring .
Table 1: Nomenclature and Identifiers of Methyl 4-hydroxy-3-(trifluoromethyl)benzoate
| Property | Value |
|---|---|
| IUPAC Name | Methyl 4-hydroxy-3-(trifluoromethyl)benzoate |
| CAS Number | 115933-50-1 |
| Molecular Formula | C₉H₇F₃O₃ |
| Molecular Weight | 220.15 g/mol |
| SMILES | COC(=O)C1=CC(=C(C=C1)O)C(F)(F)F |
| Other Names | Methyl 3-(trifluoromethyl)-4-hydroxybenzoate |
The compound integrates three chemically distinct functional groups attached to a benzoate core, each contributing distinct electronic and steric properties:
Collectively, these groups create a polar yet lipophilic molecule, with the trifluoromethyl group dominating its hydrophobic character. The ortho positioning of the hydroxyl and trifluoromethyl groups introduces steric congestion that may constrain rotational freedom about the C3–C4 bond.
Methyl 4-hydroxy-3-(trifluoromethyl)benzoate exemplifies the strategic application of fluorine chemistry in drug design. The integration of trifluoromethyl groups into bioactive molecules surged in the late 20th century, driven by fluorine’s unique ability to modulate lipophilicity, bioavailability, and metabolic resistance. This compound emerged as a specialized building block during the 2000s–2010s, coinciding with advances in regioselective aromatic fluorination and esterification methodologies . Its utility grew alongside recognition that trifluoromethylated aromatics often enhance pharmacokinetic properties—such as membrane permeability and binding affinity—in drug candidates. Notably, derivatives of structurally similar benzoates feature prominently in antiviral (e.g., HCV inhibitors) and antimicrobial research, underscoring the scaffold’s pharmaceutical relevance [5] [7]. The compound’s synthesis and commercial availability reflect maturation in fluorinated intermediate chemistry, enabling efficient access to complex molecules for medicinal and agricultural applications.
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: